
(5-Methoxy-2-methylphenyl)hydrazine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methoxy-2-methylphenyl)hydrazine Hydrochloride is an organic compound with the molecular formula C8H13ClN2O. It is a derivative of hydrazine, characterized by the presence of a methoxy group and a methyl group on the phenyl ring. This compound is primarily used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-2-methylphenyl)hydrazine Hydrochloride typically involves the reaction of 5-methoxy-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted to the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Methoxy-2-methylphenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Wissenschaftliche Forschungsanwendungen
(5-Methoxy-2-methylphenyl)hydrazine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of (5-Methoxy-2-methylphenyl)hydrazine Hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved include nucleophilic addition and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
- 4-Methoxyphenylhydrazine Hydrochloride
- 2-Methoxyphenylhydrazine Hydrochloride
- 4-Methylphenylhydrazine Hydrochloride
Comparison: (5-Methoxy-2-methylphenyl)hydrazine Hydrochloride is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This structural uniqueness imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the methoxy group at the 5-position can influence the electron density on the phenyl ring, affecting its reactivity in substitution reactions.
Eigenschaften
Molekularformel |
C8H13ClN2O |
|---|---|
Molekulargewicht |
188.65 g/mol |
IUPAC-Name |
(5-methoxy-2-methylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-3-4-7(11-2)5-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H |
InChI-Schlüssel |
VYYDEPCKHFOXMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OC)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


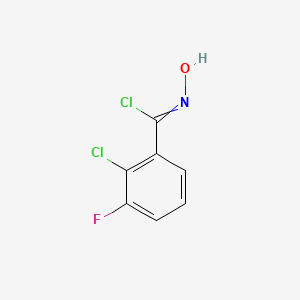
![tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13689262.png)


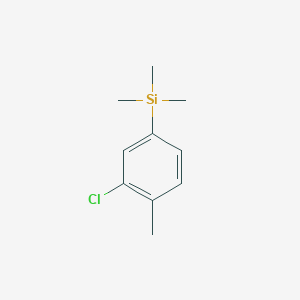
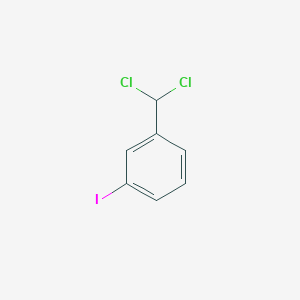

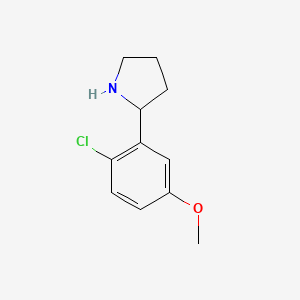
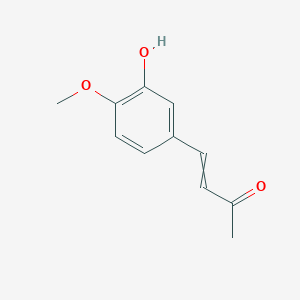

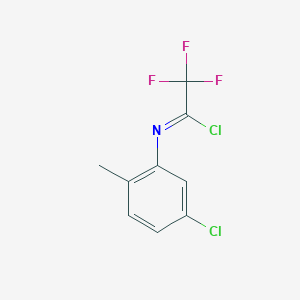
![4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)
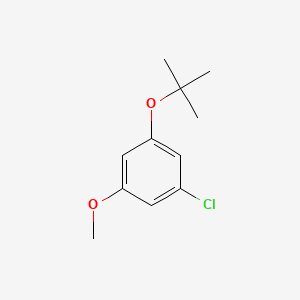
![tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate](/img/structure/B13689323.png)
